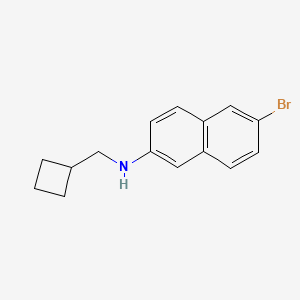![molecular formula C44H92N2S2 B12069389 1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- CAS No. 649549-99-5](/img/structure/B12069389.png)
1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is a complex organic compound with a unique structure. It is characterized by the presence of an octadecanamine backbone linked through a dithiobis bridge to two 2,2-dimethyl-2,1-ethanediyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- typically involves the reaction of octadecanamine with a dithiobis compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. The process involves the precise control of reaction parameters to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis bridge to thiol groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The dithiobis bridge plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include redox reactions and covalent modifications of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Octadecanamine: A simpler analog without the dithiobis bridge.
N,N-Dimethyl-1-octadecanamine: Contains dimethyl groups instead of the dithiobis bridge.
Octadecylamine: A basic amine without additional functional groups.
Uniqueness
1-Octadecanamine, N,N’-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- is unique due to the presence of the dithiobis bridge, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
649549-99-5 |
|---|---|
Fórmula molecular |
C44H92N2S2 |
Peso molecular |
713.3 g/mol |
Nombre IUPAC |
N-[2-methyl-2-[[2-methyl-1-(octadecylamino)propan-2-yl]disulfanyl]propyl]octadecan-1-amine |
InChI |
InChI=1S/C44H92N2S2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-41-43(3,4)47-48-44(5,6)42-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h45-46H,7-42H2,1-6H3 |
Clave InChI |
XPRDKOZGEVEHDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCC(C)(C)SSC(C)(C)CNCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)





![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)


![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)




